2-amino-8'-methoxy-4',4',6',7-tetramethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions and catalysts used can vary, but often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: TEMPO, oxygen, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-8’-methoxy-4’,4’,6’,7,7-pentamethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate .
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .
Uniqueness
2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5,6,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C25H25N3O4 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2'-amino-6-methoxy-7',9,11,11-tetramethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile |
InChI |
InChI=1S/C25H25N3O4/c1-12-6-18(29)20-19(7-12)32-22(27)17(11-26)25(20)16-9-14(31-5)8-15-13(2)10-24(3,4)28(21(15)16)23(25)30/h8-10,12H,6-7,27H2,1-5H3 |
InChI Key |
IDIJVZNRCLPQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C3(C4=CC(=CC5=C4N(C3=O)C(C=C5C)(C)C)OC)C(=C(O2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.